molecular formula C13H11F3N2OS B2901928 1-(Thiophen-3-ylmethyl)-3-(2-(trifluoromethyl)phenyl)urea CAS No. 1211357-21-9

1-(Thiophen-3-ylmethyl)-3-(2-(trifluoromethyl)phenyl)urea

Cat. No.: B2901928
CAS No.: 1211357-21-9
M. Wt: 300.3
InChI Key: AMQLYMROKCUHFT-UHFFFAOYSA-N
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Description

1-(Thiophen-3-ylmethyl)-3-(2-(trifluoromethyl)phenyl)urea is an organic compound that features a thiophene ring and a trifluoromethyl-substituted phenyl group connected through a urea linkage

Preparation Methods

The synthesis of 1-(Thiophen-3-ylmethyl)-3-(2-(trifluoromethyl)phenyl)urea typically involves the reaction of thiophen-3-ylmethylamine with 2-(trifluoromethyl)phenyl isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran under controlled temperature conditions to ensure high yield and purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.

Chemical Reactions Analysis

1-(Thiophen-3-ylmethyl)-3-(2-(trifluoromethyl)phenyl)urea can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The urea linkage can be reduced to form corresponding amines using reducing agents such as lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to drive the reactions to completion. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(Thiophen-3-ylmethyl)-3-(2-(trifluoromethyl)phenyl)urea has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, potentially leading to the development of new pharmaceuticals.

    Medicine: Research into its pharmacological properties could reveal new therapeutic agents for various diseases.

    Industry: Its unique properties may be exploited in the development of advanced materials, such as polymers or coatings with specific functionalities.

Mechanism of Action

The mechanism by which 1-(Thiophen-3-ylmethyl)-3-(2-(trifluoromethyl)phenyl)urea exerts its effects is largely dependent on its interaction with molecular targets. The thiophene ring and trifluoromethyl group can interact with enzymes, receptors, or other proteins, potentially modulating their activity. The urea linkage may also play a role in stabilizing these interactions, leading to specific biological or chemical outcomes.

Comparison with Similar Compounds

Similar compounds to 1-(Thiophen-3-ylmethyl)-3-(2-(trifluoromethyl)phenyl)urea include:

    1-(Thiophen-2-ylmethyl)-3-(2-(trifluoromethyl)phenyl)urea: Differing only in the position of the thiophene ring attachment.

    1-(Thiophen-3-ylmethyl)-3-(4-(trifluoromethyl)phenyl)urea: Differing in the position of the trifluoromethyl group on the phenyl ring.

    1-(Thiophen-3-ylmethyl)-3-(2-(trifluoromethyl)phenyl)thiourea: Featuring a thiourea linkage instead of a urea linkage.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-(thiophen-3-ylmethyl)-3-[2-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F3N2OS/c14-13(15,16)10-3-1-2-4-11(10)18-12(19)17-7-9-5-6-20-8-9/h1-6,8H,7H2,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMQLYMROKCUHFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)NCC2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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